Sodium cacodylate

Catalog No.
S543514
CAS No.
124-65-2
M.F
C2H7AsNaO2
M. Wt
160.99 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium cacodylate

CAS Number

124-65-2

Product Name

Sodium cacodylate

IUPAC Name

sodium;dimethylarsinate

Molecular Formula

C2H7AsNaO2

Molecular Weight

160.99 g/mol

InChI

InChI=1S/C2H7AsO2.Na/c1-3(2,4)5;/h1-2H3,(H,4,5);

InChI Key

CZXGUGUKNDYHFE-UHFFFAOYSA-N

SMILES

C[As](=O)(C)[O-].[Na+]

solubility

Soluble in short chain alcohols; insoluble in diethyl ether.
In water, 2X10+6 mg/l @ 25 °C.

Synonyms

Arsicodile; Arsine oxide, hydroxydimethyl-, sodium salt; Arsinic acid, dimethyl-, sodium salt; Arsycodile; Arsysodila; Bolate; Bolls-eye;

Canonical SMILES

C[As](=O)(C)O.[Na]

Isomeric SMILES

C[As](=O)(C)[O-].[Na+]

The exact mass of the compound Sodium cacodylate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in short chain alcohols; insoluble in diethyl ether.in water, 2x10+6 mg/l @ 25 °c.. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 1910. It belongs to the ontological category of organic sodium salt in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Fire Hazards -> Carcinogens, Reactive - 1st degree. However, this does not mean our product can be used or applied in the same or a similar way.

Sodium Cacodylate in Electron Microscopy

  • Buffering

    Sodium cacodylate functions as a buffer solution, maintaining a stable pH environment within the desired range (typically between 5.1 and 7.4) during sample processing. This is crucial because electron microscopy often involves harsh chemicals that can alter the sample's structure or functionality. The buffer's ability to resist changes in pH ensures the sample's integrity [].

  • Fixative Stabilization

    Electron microscopy requires fixation, a process that immobilizes and preserves the sample's structure. Sodium cacodylate plays a role in stabilizing fixatives like glutaraldehyde, preventing them from degrading or reacting unpredictably with the sample. This ensures consistent fixation results and optimal sample preservation for electron microscopy analysis [].

Sodium Cacodylate in Proteomics Research

Beyond electron microscopy, sodium cacodylate finds applications in proteomic research, the study of proteins within a cell, organism, or tissue. Here's how it's utilized:

  • Arsenic Source: Sodium cacodylate is an organic arsenic compound. In some proteomic research, scientists leverage this property to introduce a specific, detectable element (arsenic) into proteins. This allows researchers to track and study these proteins within complex biological mixtures.

Sodium cacodylate, chemically known as sodium dimethylarsinate, is an organoarsenic compound with the formula C2H6AsO2Na\text{C}_2\text{H}_6\text{AsO}_2\text{Na}. It appears as a colorless to light yellow crystalline solid or powder, often characterized by a slight garlic odor. This compound is soluble in water and is primarily used in biological and agricultural applications due to its properties as a herbicide and buffering agent in various scientific processes .

Sodium cacodylate is a toxic compound and should be handled with appropriate precautions [, ]. Here are some key safety concerns:

  • Acute toxicity: Exposure to sodium cacodylate can cause irritation to the skin, eyes, and respiratory system. In severe cases, it can lead to organ damage and death [, ].
  • Chronic toxicity: Long-term exposure has been linked to cancer and other health problems [].
  • Environmental hazards: Sodium cacodylate is persistent in the environment and can accumulate in the food chain, posing a threat to wildlife [].

Sodium cacodylate is known for its reactivity with strong acids, which can lead to the production of toxic dimethylarsine gas. The general reaction can be represented as follows:

 CH3)2AsO2Na+2HCl CH3)2AsH+2NaCl+2H2O\text{ CH}_3)_2\text{AsO}_2\text{Na}+2\text{HCl}\rightarrow \text{ CH}_3)_2\text{AsH}+2\text{NaCl}+2\text{H}_2\text{O}

In addition, sodium cacodylate can undergo hydrolysis in aqueous solutions, yielding dimethylarsinic acid and sodium hydroxide. This compound is also known to corrode metals like iron and aluminum when in contact with water .

Sodium cacodylate can be synthesized through the neutralization of cacodylic acid with sodium hydroxide. The reaction can be summarized as follows:

 CH3)2AsO2H+NaOH CH3)2AsO2Na+H2O\text{ CH}_3)_2\text{AsO}_2\text{H}+\text{NaOH}\rightarrow \text{ CH}_3)_2\text{AsO}_2\text{Na}+\text{H}_2\text{O}

This method allows for the production of sodium cacodylate in a controlled manner, ensuring the purity of the final product .

Sodium cacodylate has several applications:

  • Herbicide: It is used extensively in agriculture for controlling unwanted vegetation.
  • Biological Buffer: In laboratories, it serves as a buffering agent during the preparation and fixation of biological samples for electron microscopy and protein crystallography.
  • Toxicology Studies: Its properties are utilized in research to study arsenic-related toxicity mechanisms .

Studies indicate that sodium cacodylate interacts negatively with various substances. For instance, it reacts vigorously with strong acids, producing harmful gases. Additionally, it is incompatible with oxidizing agents and strong bases, which can lead to hazardous situations if not handled properly. Research into its interactions also highlights its corrosive nature towards metals when exposed to moisture .

Sodium cacodylate shares similarities with other organoarsenic compounds but possesses unique characteristics that distinguish it from them. Below are some comparable compounds:

Compound NameFormulaUnique Features
Cacodylic AcidC2H6AsO2\text{C}_2\text{H}_6\text{AsO}_2Parent compound; used for synthesis of salts
Dimethylarsinic Acid CH3)2AsO2H\text{ CH}_3)_2\text{AsO}_2\text{H}Acid form; exhibits similar toxicity
Arsenic TrioxideAs2O3\text{As}_2\text{O}_3Non-organic; used in medicinal applications
Sodium ArsenateNa3AsO4\text{Na}_3\text{AsO}_4Water-soluble; used as a herbicide

Sodium cacodylate's unique position arises from its specific application as both a herbicide and a biological buffer, alongside its distinct chemical reactivity profile .

Sodium cacodylate, systematically named sodium dimethylarsinate, possesses the molecular formula C₂H₆AsNaO₂ [1] [2] [3]. The compound exists as the sodium salt of cacodylic acid, with the dimethylarsinate anion (C₂H₆AsO₂⁻) paired with the sodium cation (Na⁺) [4] [5]. The molecular weight of the anhydrous form is 159.98 g/mol [1] [3].

The bonding characteristics of sodium cacodylate are fundamentally determined by the tetrahedral geometry around the arsenic center in the pentavalent oxidation state [6] [7]. The arsenic atom forms covalent bonds with two methyl groups and maintains a double bond character with one oxygen atom, while the second oxygen carries the negative charge that coordinates with the sodium cation [4] [5]. This structural arrangement places sodium cacodylate within the arsinic acid family, specifically as a member of the R₂As(O)OH compounds where R represents methyl groups [6].

The arsenic-carbon bond lengths in similar dimethylarsenic compounds typically measure approximately 1.98 Å, while the carbon-arsenic-carbon bond angles are around 96°, resulting in a pyramidal geometry at the arsenic center [8]. The dimethylarsinate anion exhibits a formal charge of -1, which is stabilized through coordination with the sodium cation [4] [5].

The electronic configuration of arsenic allows for both electron donation and covalent bond overlap, contributing to the diverse chemical behavior observed in organoarsenic compounds [9] [10]. The stable bonding between arsenic and methyl groups, combined with its affinity for oxygen, constitutes the structural foundation for this organoarsenic compound [10].

Crystallographic Forms

Penta-μ-aqua-disodium(I) bis(dimethylarsenate)

Single-crystal X-ray diffraction analysis has revealed that commercial sodium cacodylate trihydrate contains two distinct crystallographic phases [11] [12]. The first phase is identified as penta-μ-aqua-disodium(I) bis(dimethylarsenate) with the chemical formula {Na₂(H₂O)₅₂}ₙ [11] [13].

This phase crystallizes in the orthorhombic space group P b c m with unit cell parameters of a = 6.1299 ± 0.0011 Å, b = 10.7515 ± 0.0018 Å, and c = 23.901 ± 0.004 Å [11] [13]. The cell volume measures 1575.2 ± 0.5 ų at a temperature of 100 ± 2 K [13]. The structure exhibits excellent crystallographic quality with a residual factor for significantly intense reflections of 0.0326 [13].

The structural arrangement features infinite polymeric layers where two non-equivalent sodium ions, both positioned at twofold axes, coordinate with three non-equivalent aqua ligands [11] [12]. One of the aqua ligands also lies on a twofold axis, contributing to the overall symmetry of the structure [11]. The hydrated sodium ions form continuous layers in the ab crystallographic plane, with the cacodylate ions positioned between these layers [11] [12].

Di-μ-aqua-bis[triaquasodium(I)] bis(dimethylarsenate)

The second crystallographic phase identified in commercial samples is di-μ-aqua-bis[triaquasodium(I)] bis(dimethylarsenate), with the molecular formula Na₂(H₂O)₈[14] [11] [15]. This phase represents a tetrahydrate form rather than the expected trihydrate [11].

This phase adopts the monoclinic space group C 1 2/c 1 with unit cell dimensions of a = 11.516 ± 0.003 Å, b = 8.838 ± 0.002 Å, and c = 19.635 ± 0.005 Å, with β = 109.907 ± 0.008° [14] [15]. The unit cell volume is 1879 ± 0.8 ų at 303 ± 2 K [14] [15]. The diffraction data quality is exceptional, with residual factors of 0.0177 for significantly intense reflections [14] [15].

Unlike the polymeric structure of the first phase, this form consists of discrete centrosymmetric [Na₂(H₂O)₈]²⁺ cationic units [11] [12]. These discrete units form layers, but the overall structure lacks the infinite polymeric connectivity observed in the penta-μ-aqua phase [11] [12]. The higher water content per formula unit (eight versus five water molecules) distinguishes this phase structurally and compositionally [11].

Hydration States and Properties

Anhydrous Form

The anhydrous form of sodium cacodylate has the molecular formula C₂H₆AsNaO₂ and a molecular weight of 159.98 g/mol [1] [16]. Formation of the anhydrous state occurs through thermal dehydration at temperatures exceeding 120°C [17] [18] [19]. At 60°C, the trihydrate form initially liquefies in its own water of crystallization before complete dehydration occurs at the higher temperature [17] [18].

The anhydrous compound maintains the fundamental ionic structure with the dimethylarsinate anion coordinated to the sodium cation, but lacks the extensive hydrogen bonding networks characteristic of the hydrated forms [16]. The Chemical Abstracts Service has assigned the anhydrous form the registry number 124-65-2 [1] [20] [3].

Trihydrate Form

The trihydrate form represents the most commonly encountered state of sodium cacodylate under ambient conditions, with the molecular formula C₂H₆AsNaO₂·3H₂O and molecular weight of 214.03 g/mol [21] [22] [17]. This form carries the CAS registry number 6131-99-3 [21] [22] [17]. The trihydrate exhibits high water solubility and forms clear, colorless solutions [17] [23].

The pH of aqueous solutions ranges from 8.0 to 9.5, indicating the basic nature of the compound [17] [23]. The pKa value of the parent cacodylic acid is 6.27, which influences the solution behavior of the sodium salt [17]. Crystallographic analysis has demonstrated that commercial trihydrate samples actually contain a mixture of two distinct hydrated phases, rather than a single trihydrate structure [11] [12].

The thermal behavior of the trihydrate involves dehydration beginning at 60°C, where the compound liquefies in its water of hydration [17] [18]. Complete conversion to the anhydrous form requires heating to 120°C [17] [18] [19]. This thermal transition involves the breaking of hydrogen bonds between water molecules and the ionic framework of the compound [18].

Structural Relationship to Other Arsenic Compounds

Sodium cacodylate belongs to the broader family of organoarsenic compounds, specifically classified as an arsinic acid derivative [6] [24]. Within the classification system of arsenic compounds, it represents one of the common R₂As(O)OH structures where both R groups are methyl substituents [6]. This places it in the same structural category as other dimethylarsenic compounds but distinguishes it from arsonic acids of the form RAs(O)(OH)₂ [6].

The compound shares structural similarities with other methylated arsenic metabolites, particularly monomethylarsonate and dimethylarsinate, which are formed through biological methylation processes [24] [25]. These compounds represent progressive methylation products of inorganic arsenic species and demonstrate the structural progression from inorganic to organic arsenic forms [24] [26].

In the context of arsenic biochemistry, sodium cacodylate exemplifies the structural characteristics of organoarsenic compounds that arise through methylation processes [27]. The stable arsenic-carbon bonds and the tetrahedral coordination geometry around arsenic are representative features of this class of compounds [27] [9]. The affinity of arsenic for methyl groups, combined with its coordination to oxygen atoms, constitutes the fundamental structural basis for many biosynthetic organoarsenic compounds [9] [10].

Comparative structural analysis with other arsenic compounds reveals that sodium cacodylate exhibits the characteristic bonding patterns observed in pentavalent organoarsenic species [28] [29]. The compound demonstrates the typical tetrahedral geometry around arsenic that is common to As(V) compounds, contrasting with the pyramidal geometry observed in trivalent arsenic compounds [28] [7]. This structural distinction is crucial for understanding the chemical behavior and reactivity patterns of different arsenic compounds [29].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Sodium cacodylate appears as a white crystalline or granular solid with a slight odor. Toxic by ingestion, inhalation, and skin absorption. Used as a herbicide.

Color/Form

Colorless to light yellow
Crystalline solid

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

160.955968 g/mol

Monoisotopic Mass

160.955968 g/mol

Heavy Atom Count

6

Density

greater than 1 at 68 °F (est) (USCG, 1999)
>1 at 20 °C (solid) (est)

Odor

None

Appearance

Solid powder

Melting Point

140 °F 140° F for trihydrate. Liquifies in water of hydration at 140° F and becomes anhydrous at 284° F (EPA, 1998)
200.0 °C
200 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

OC4237N148

GHS Hazard Statements

Aggregated GHS information provided by 54 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (96.3%): Toxic if swallowed [Danger Acute toxicity, oral];
H331 (92.59%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H400 (87.04%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (94.44%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

MEDICATION (VET): Has been used in chronic eczema, anemia, as a tonic.
MEDICATION (VET): FORMERLY AS IV THERAPY (AS MIXED SODIUM AND IRON CACODYLATES) IN CONVALESCENCE, ANEMIAS, AND SKIN DISEASES OF HORSES, CATTLE AND DOGS. ...OCCASIONALLY USED ORALLY...FOR CATS AND DOGS...

Pictograms

Environmental Hazard Acute Toxic

Acute Toxic;Environmental Hazard

Other CAS

124-65-2

Wikipedia

Sodium salt of cacodylic acid

Biological Half Life

When administered to rats, cacodylic acid was rapidly absorbed from the lung with a half-time of 2.2 min. Peroral absorption half-time was 248 min. The half-time for clearance from the whole blood after intravenous, intratracheal and peroral administration as 92, 76 and 90 days, respectively. In pregnant rats, cacodylic acid readily crossed the placenta. The small amount of carbon dioxide evolved indicated that only a small fraction of the dose was demethylated. /Cacodylic acid/

Use Classification

Agrochemicals -> Rodenticides
Fire Hazards -> Carcinogens, Reactive - 1st degree
HERBICIDES

Methods of Manufacturing

... distillation of a mixt of arsenic trioxide and potassium acetate ... yields Cadet's liq, containing ... dimethylarsine oxide. This is oxidized with mercuric oxide yielding crystals of cacodylic acid which is neutralized with sodium carbonate or sodium hydroxide.
... BY TREATMENT OF METHYLARSINE OXIDE WITH METHYL IODIDE & SODIUM HYDROXIDE IN METHYL ALCOHOL ... IT IS PREPARED COMMERCIALLY BY ALKYLATION OF METHANEARSONIC ACID, DISODIUM SALT WITH METHYL CHLORIDE ... .
Oxidation and neutralization of cacodyl oxide. /Sodium cacodylate trihydrate/

General Manufacturing Information

Arsinic acid, As,As-dimethyl-, sodium salt (1:1): ACTIVE
CONTAINS APPROX 35% ARSENIC (47% IN ANHYDROUS FORM).
Grades or purity: 22-28% sodium cacodylate, 3-5% cacodylic acid, balance inert solid (or water).
... The safe parenteral dose (300 mg) is significantly larger than the safe oral dose (60 mg) because acidic gastric juice rapidly frees inorganic arsenic, presumably as arsenic acid, which is then reduced to trivalent arsenous oxide.

Analytic Laboratory Methods

AOAC Method 526.16. Arsenic in Sodium Cacodylate. Titrimetric Method.
SODIUM CACODYLATE IN DISTILLED WATER OR SEWAGE SLUDGE WAS ELECTROPHORESED IN 0.05 M SODIUM CITRATE BUFFER AT PH 7 FOR 60 MIN & DEVELOPED WITH (NH4)2 GIVING GOOD COLOR DEFINITION.

Storage Conditions

Do not store near fertilizers, seeds, insecticide, or fungicides.

Interactions

Muscarinic receptorsare altered by sulfhydryl reagents. Arsenic cmpd, which have been used as insecticides, exert their toxic effects by combining with sulfhydryl groups. The action of arsenicals on the muscarinic receptor from invertebrate and vertebrate species (locust and rat) was compared. Disulfide reducing reagents dithiothreitol and British Anti-Lewisite, but not arsenicals, inhibited (3)H quinuclidinyl benzilate binding. However, after disulfide reduction, arsenicals caused a further inhibition of muscarinic binding. The effect of dithiothreitol + arsenicals was largely irreversible. The locust receptors were more sensitive to the action of both disulfide reagents either in the absence or presence of arsenicals than the rat receptors. The sulfhydryl reagent p-chloromercuric benzoate was more effective at inhibiting the locust receptors than the rat receptors, but addition of arsenicals did not cause further inhibition in either the locust or rat receptors. In locust, dithiothreitol + cacodylate and dithiothreitol + arsenite caused a reduction in the number of sites without modifying the affinity of (3)H quinuclidinyl benzilate binding. In rat, dithiothreitol + arsenite caused a decrease in the affinity, while dithiothreitol + cacodylate caused a decrease in the affinity of (3)H quinuclidinyl benzilate binding and its number of sites. Competition experiments after dithiothreitol + cacodylate showed that the IC50 remained unchanged in the locust. In the rat, the IC50 for atropine was increased and increased for carbachol. These results are explained assuming that the binding site of the locust receptor has a disulfide group similar to that of the mammalian receptor, but that th hydrophobic interactions within the binding site are weaker in the locust receptor.

Dates

Last modified: 08-15-2023
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13: Li H, Lin J, Li Y, Yan J, Li B, Zhang W, Dong Z, Chen C. [Distribution of arsenic species and its DNA damage in subchronic arsenite-exposed mice]. Wei Sheng Yan Jiu. 2013 Sep;42(5):764-9, 776. Chinese. PubMed PMID: 24218882.
14: Fujioka M, Gi M, Kawachi S, Tatsumi K, Ishii N, Doi K, Kakehashi A, Wanibuchi H. Examination of in vivo mutagenicity of sodium arsenite and dimethylarsinic acid in gpt delta rats. J Environ Sci (China). 2016 Nov;49:125-130. doi: 10.1016/j.jes.2016.07.005. Epub 2016 Jul 30. PubMed PMID: 28007167.
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